molecular formula C16H11Cl2F3N2O3S B284614 N-[5,6-dichloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-[2-(methylsulfanyl)phenyl]urea

N-[5,6-dichloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-[2-(methylsulfanyl)phenyl]urea

Número de catálogo: B284614
Peso molecular: 439.2 g/mol
Clave InChI: IFEXUELVHJBDBD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[5,6-dichloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-[2-(methylsulfanyl)phenyl]urea, also known as BAY 43-9006, is a synthetic small molecule drug that has been extensively studied for its potential therapeutic applications. This compound was first synthesized by Bayer Pharmaceuticals in the late 1990s and has since been investigated for its role in treating various types of cancer, including renal cell carcinoma and hepatocellular carcinoma.

Mecanismo De Acción

N-[5,6-dichloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-[2-(methylsulfanyl)phenyl]urea 43-9006 exerts its anti-cancer effects through a variety of mechanisms. It inhibits the activity of RAF kinase, a protein that plays a key role in the MAPK/ERK signaling pathway, which is frequently dysregulated in cancer cells. By inhibiting this pathway, this compound 43-9006 can prevent the growth and proliferation of cancer cells. Additionally, this compound also inhibits the activity of VEGF receptor tyrosine kinase, which is involved in the formation of new blood vessels that supply nutrients to tumors. By blocking this process, this compound 43-9006 can help to starve tumors of the nutrients they need to grow.
Biochemical and Physiological Effects:
This compound 43-9006 has been shown to have a number of biochemical and physiological effects on cancer cells. It can induce apoptosis, or programmed cell death, in cancer cells, which can help to eliminate them from the body. Additionally, this compound can inhibit the migration and invasion of cancer cells, which can help to prevent the spread of cancer to other parts of the body. This compound 43-9006 has also been shown to have anti-angiogenic effects, meaning that it can inhibit the formation of new blood vessels in tumors.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of N-[5,6-dichloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-[2-(methylsulfanyl)phenyl]urea 43-9006 for lab experiments is its specificity for certain enzymes involved in cancer cell growth and proliferation. This makes it a useful tool for studying the mechanisms underlying cancer development and progression. However, one limitation of this compound is its potential toxicity to normal cells. Careful dosing and monitoring is necessary to ensure that the compound is not causing harm to healthy cells.

Direcciones Futuras

There are several potential future directions for research on N-[5,6-dichloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-[2-(methylsulfanyl)phenyl]urea 43-9006. One area of interest is the development of combination therapies that include this compound. For example, this compound 43-9006 has been shown to enhance the effectiveness of chemotherapy in some cases. Additionally, there is ongoing research into the use of this compound 43-9006 in combination with other targeted therapies, such as immunotherapy. Another area of interest is the development of new formulations of this compound 43-9006 that can improve its solubility and bioavailability, making it more effective in treating cancer. Finally, there is ongoing research into the use of this compound 43-9006 in other disease areas, such as diabetes and cardiovascular disease.

Métodos De Síntesis

The synthesis of N-[5,6-dichloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-[2-(methylsulfanyl)phenyl]urea 43-9006 involves a multi-step process that begins with the reaction of 2,4-dichlorophenol with sodium hydroxide to form the corresponding sodium salt. This is then reacted with 5,6-dichloro-2-(trifluoromethyl)-1,3-benzodioxole in the presence of a palladium catalyst to produce the desired intermediate compound. The final step involves the reaction of this intermediate with 2-(methylsulfanyl)aniline to form this compound 43-9006.

Aplicaciones Científicas De Investigación

N-[5,6-dichloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-[2-(methylsulfanyl)phenyl]urea 43-9006 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of several key enzymes involved in cancer cell growth and proliferation, including RAF kinase and VEGF receptor tyrosine kinase. This compound has also been investigated for its potential to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.

Propiedades

Fórmula molecular

C16H11Cl2F3N2O3S

Peso molecular

439.2 g/mol

Nombre IUPAC

1-[5,6-dichloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-3-(2-methylsulfanylphenyl)urea

InChI

InChI=1S/C16H11Cl2F3N2O3S/c1-27-13-5-3-2-4-10(13)22-14(24)23-16(15(19,20)21)25-11-6-8(17)9(18)7-12(11)26-16/h2-7H,1H3,(H2,22,23,24)

Clave InChI

IFEXUELVHJBDBD-UHFFFAOYSA-N

SMILES

CSC1=CC=CC=C1NC(=O)NC2(OC3=CC(=C(C=C3O2)Cl)Cl)C(F)(F)F

SMILES canónico

CSC1=CC=CC=C1NC(=O)NC2(OC3=CC(=C(C=C3O2)Cl)Cl)C(F)(F)F

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.